2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has gained attention in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one generally involves a multi-step process. One typical route includes the alkylation of 4-methylpiperidine with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl group. Following this, the resulting intermediate is reacted with 2-amino-1-propanone under controlled conditions to yield the target compound. Each step requires precise control over temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can scale up using continuous flow reactors, which offer advantages such as enhanced safety, better temperature control, and more efficient mixing. This method also allows for the consistent production of high-purity product with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium, heat.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, room temperature to reflux conditions.
Major Products Formed
The major products from these reactions depend on the conditions and reagents used. For instance, oxidation may yield carboxylic acids, reduction might produce alcohols, and substitution can result in various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and versatility make it valuable for designing novel compounds and exploring new chemical reactions.
Biology
In biological research, 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is used to study its effects on cellular processes and enzyme activities, potentially leading to new insights into cellular signaling and metabolic pathways.
Medicine
In medicine, preliminary studies have investigated its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development in areas such as neuropharmacology or oncology.
Industry
In industrial applications, this compound can be used in the manufacture of specialty chemicals, agrochemicals, and advanced materials. Its unique properties can enhance the performance and efficiency of various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological responses. The specific molecular targets and pathways involved depend on the context of its use, whether in therapeutic applications or as a biochemical tool.
Comparison with Similar Compounds
Comparing 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one with similar compounds reveals its unique features. For instance:
1-(4-Methylpiperidin-1-yl)propan-2-one: This compound lacks the ethoxymethyl group, which may result in different reactivity and biological activity.
2-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one: Substituting ethoxymethyl with methoxymethyl alters its solubility and possibly its interaction with biological targets.
List of Similar Compounds
1-(4-Methylpiperidin-1-yl)propan-2-one
2-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
1-(4-Ethoxymethylpiperidin-1-yl)propan-2-one
Properties
IUPAC Name |
2-amino-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLZPHFGVBTOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)C(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.